2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O4/c21-15-6-3-13(4-7-15)19-23-20(29-24-19)14-5-8-18(27)25(11-14)12-17(26)22-10-16-2-1-9-28-16/h1-9,11H,10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDDBVUXKNQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing similar structural motifs exhibit significant antiviral properties, particularly against viruses like SARS-CoV-2. For example, studies have shown that derivatives with furan and oxadiazole components can inhibit the main protease (Mpro) of SARS-CoV-2.
Case Study: SARS-CoV-2 Inhibition
A recent study evaluated various furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. Modifications to the furan ring significantly influenced inhibitory potency, with some compounds demonstrating low cytotoxicity alongside effective viral inhibition.
Antioxidant Properties
The compound has also been investigated for its potential antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.
Case Study: Antioxidant Activity Evaluation
Investigations focused on the antioxidant properties of related compounds revealed that certain derivatives effectively scavenge DPPH radicals and inhibit lipid peroxidation. This suggests potential therapeutic applications in managing oxidative stress-related conditions such as diabetes and neurodegenerative diseases.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research related to metabolic disorders. Notably, it has shown potential as an inhibitor of aldose reductase (ALR2), an enzyme linked to diabetic complications.
Case Study: Aldose Reductase Inhibition
Research on hydroxypyridinone derivatives indicated selective inhibition of ALR2 with IC50 values in the nanomolar range, suggesting that similar compounds may also effectively inhibit this enzyme.
Summary of Biological Activities
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Hydroxypyridinone Derivative | ALR2 | 0.789 | Selective inhibition |
| Compound 7l | DPPH Radical | - | Antioxidant activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2-Oxopyridin-1(2H)-yl and Acetamide Moieties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula (C20H17BrN4O4).
Key Observations :
- Oxadiazole Substituents: The target compound’s 4-bromophenyl group increases lipophilicity compared to cyclopropyl (M212-1363/1365) or methoxyphenyl (AMC3). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in targets like immunoproteasomes .
- Acetamide Substituents : The furan-2-ylmethyl group offers a balance of moderate polarity (via oxygen) and π-orbital interactions, contrasting with benzyl (compound 2, ) or alkylphenyl groups (M212-1363/1365). This could influence metabolic stability and target selectivity .
- Core Modifications: AMC3 replaces the oxadiazole with a cyano-substituted pyridinone, likely altering hydrogen-bonding patterns and receptor affinity .
Patent Landscape and Design Considerations
- Patent Clues: –5 and 9–10 highlight structural diversity in 2-oxopyridinone derivatives, emphasizing substitutions at the oxadiazole and acetamide positions for tailored activity. For example, bulky groups (e.g., ter-butyl esters in ) are used to enhance target engagement .
- Design Recommendations :
- Introduce polar groups (e.g., methoxy) to the acetamide side chain to improve solubility.
- Explore hybrid structures combining cyclopropyl (M212-1363) and bromophenyl for optimized lipophilicity and binding .
Q & A
Q. What are the critical synthetic steps and optimization strategies for this compound?
The synthesis involves a multi-step approach:
- Oxadiazole Formation : Cyclization of amidoximes with carbonyl derivatives under reflux (70–80°C) in polar aprotic solvents (e.g., DMF) to form the 1,2,4-oxadiazole core .
- Pyridone Coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the bromophenyl-oxadiazole moiety to the 2-oxopyridine ring .
- N-Alkylation : Reaction of the pyridone nitrogen with furan-2-ylmethyl bromide, optimized for stoichiometric control (1.2 equiv alkylating agent) and reaction time (12–16 hrs) . Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity, with yields typically 40–60% .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR identifies key protons (e.g., furan methylene at δ ~4.5 ppm) and carbons (oxadiazole C=N at δ 165–170 ppm in 13C NMR) .
- Mass Spectrometry : HRMS validates the molecular ion ([M+H]+) and fragments (e.g., cleavage at the acetamide bond) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 254 nm .
Q. What preliminary biological assays are recommended?
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–), with MIC values compared to ciprofloxacin .
- Cytotoxicity Screening : MTT assays (48h exposure) in HeLa and MCF-7 cell lines, calculating IC50 values .
- Kinase Inhibition : Fluorescence-based kinase panel (e.g., EGFR, VEGFR2) to identify potential targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
Develop a SAR table comparing analogs:
Q. How to resolve contradictions in reported biological data?
- Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic assays .
- Target Validation : Use siRNA knockdown of putative targets (e.g., EGFR) to verify mechanism .
- Biophysical Profiling : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to rule off-target effects .
Q. What computational strategies predict target interactions?
- Molecular Docking : Glide or AutoDock Vina to model binding poses in kinase ATP pockets (e.g., PDB 1M17) .
- MD Simulations : 100-ns simulations (AMBER force field) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- QSAR Modeling : Use Gaussian-derived electronic parameters (HOMO-LUMO gap) to predict activity trends .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica GF254, UV visualization) and adjust solvent polarity (e.g., THF → DMF) for sluggish steps .
- Data Reproducibility : Include triplicate measurements in biological assays and report standard deviations .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; exclude non-peer-reviewed vendor data (e.g., BenchChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
